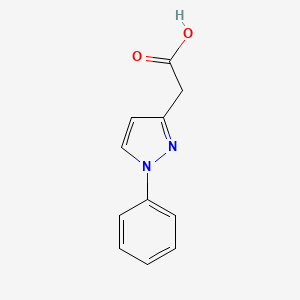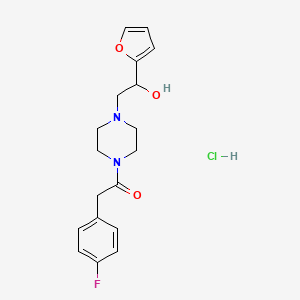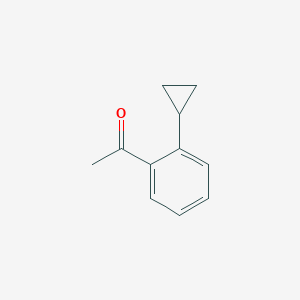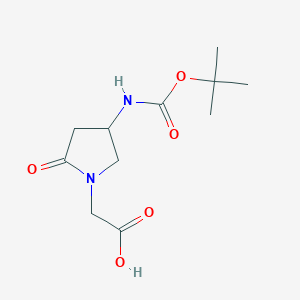
2-(1-phenyl-1H-pyrazol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-phenyl-1H-pyrazol-3-yl)acetic acid” is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 . It is also known as “(3-Phenyl-1H-pyrazol-1-yl)acetic acid” and has the InChI code 1S/C11H10N2O2/c14-11(15)8-13-7-6-10(12-13)9-4-2-1-3-5-9/h1-7H,8H2, (H,14,15) .
Synthesis Analysis
While specific synthesis methods for “2-(1-phenyl-1H-pyrazol-3-yl)acetic acid” were not found, there are related studies on the synthesis of pyrazole compounds. For instance, a study reported the synthesis of hydrazine-coupled pyrazoles from p-hydroxy benzaldehyde and phenyl hydrazine . Another study reported the synthesis of pyrazole/1,2,4-oxadiazole conjugate ester derivatives . These methods might provide insights into the potential synthesis of “2-(1-phenyl-1H-pyrazol-3-yl)acetic acid”.Molecular Structure Analysis
The molecular structure of “2-(1-phenyl-1H-pyrazol-3-yl)acetic acid” consists of a pyrazole ring attached to a phenyl group and an acetic acid group . The InChI code provides a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
“2-(1-phenyl-1H-pyrazol-3-yl)acetic acid” is a solid at room temperature . It has a molecular weight of 202.21 and is highly soluble in water and other polar solvents .科学的研究の応用
Medicinal Chemistry and Drug Development
- Anti-bacterial Activity : Recent studies have synthesized compounds related to 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid and screened them for superior antibacterial activity against both Gram-positive and Gram-negative bacteria . Researchers are exploring its potential as an antimicrobial agent.
Cancer Research
- Anticancer Evaluation : Although more research is needed, 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid derivatives have been evaluated for their anticancer properties . Investigating their effects on cancer cell lines and understanding their mechanisms of action could lead to novel therapies.
Parasitic Diseases
- Antileishmanial and Antimalarial Activity : A molecular simulation study highlighted the potent in vitro antipromastigote activity of a specific compound related to 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid. This compound showed favorable binding patterns in the active site of LmPTR1, a potential target for antileishmanial and antimalarial drug development .
Safety and Hazards
将来の方向性
While specific future directions for “2-(1-phenyl-1H-pyrazol-3-yl)acetic acid” were not found, related pyrazole compounds have shown potential in the development of new drugs due to their broad range of chemical and biological properties . This suggests that “2-(1-phenyl-1H-pyrazol-3-yl)acetic acid” may also have potential applications in drug development.
作用機序
Target of Action
It’s known that pyrazoline derivatives, which include 2-(1-phenyl-1h-pyrazol-3-yl)acetic acid, are pharmacologically active scaffolds . They are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical sectors .
Mode of Action
Pyrazoline derivatives have been found to interact with various targets, leading to a broad spectrum of pharmacological activities . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Given the broad pharmacological activities of pyrazoline derivatives , it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to the compound’s overall pharmacological profile.
Result of Action
Pyrazoline derivatives, including this compound, have been associated with a wide range of pharmacological activities . The specific effects would depend on the particular target and the biochemical context.
特性
IUPAC Name |
2-(1-phenylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)8-9-6-7-13(12-9)10-4-2-1-3-5-10/h1-7H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRUWDVVJMOSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenyl-1H-pyrazol-3-yl)acetic acid | |
CAS RN |
82668-47-1 |
Source


|
| Record name | 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile](/img/structure/B2831068.png)
![N-(4-bromo-2-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2831073.png)
![3-[2-(2,4-dimethoxyphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2831074.png)

![2-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2831076.png)
![4-((1-isopropyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2831078.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2831082.png)

![3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2831085.png)

![2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid](/img/structure/B2831088.png)

